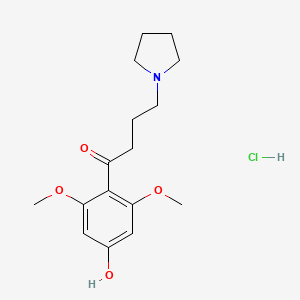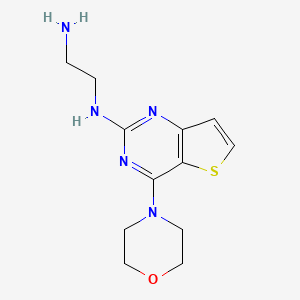
Cyverine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La cyvérine est un composé amino tertiaire de formule chimique C17H33N. Elle est connue pour ses propriétés spasmolytiques, similaires à celles de la papavérine . La cyvérine a été étudiée pour son utilisation potentielle dans le traitement de diverses affections médicales, en particulier celles impliquant des spasmes musculaires lisses .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la cyvérine implique généralement la réaction d'une amine primaire avec une cétone cyclique. Une méthode courante est la réaction de la cyclohexanone avec une amine primaire en présence d'un agent réducteur . Les conditions réactionnelles comprennent souvent des températures élevées et l'utilisation d'un solvant tel que l'éthanol ou le méthanol .
Méthodes de production industrielle
La production industrielle de la cyvérine peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La cyvérine subit diverses réactions chimiques, notamment :
Oxydation : La cyvérine peut être oxydée pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la cyvérine en ses formes réduites.
Substitution : La cyvérine peut subir des réactions de substitution, en particulier au niveau du groupe amine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou d'autres électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines .
Applications de la recherche scientifique
La cyvérine a été étudiée pour diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans l'étude des agents spasmolytiques.
Biologie : Étudié pour ses effets sur les tissus musculaires lisses.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques.
Mécanisme d'action
La cyvérine exerce ses effets en agissant comme un agent spasmolytique. Elle agit en inhibant la contraction des tissus musculaires lisses, probablement par des interactions avec des récepteurs ou des canaux ioniques spécifiques impliqués dans la contraction musculaire . Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'elles impliquent une modulation des canaux ioniques calciques .
Applications De Recherche Scientifique
Cyverine has been studied for various scientific research applications, including:
Chemistry: Used as a model compound in studying spasmolytic agents.
Biology: Investigated for its effects on smooth muscle tissues.
Industry: Potential applications in the development of new pharmaceuticals.
Mécanisme D'action
Cyverine exerts its effects by acting as a spasmolytic agent. It works by inhibiting the contraction of smooth muscle tissues, likely through interactions with specific receptors or ion channels involved in muscle contraction . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of calcium ion channels .
Comparaison Avec Des Composés Similaires
La cyvérine est similaire à d'autres composés spasmolytiques tels que la papavérine et la drotavérine. Elle possède des propriétés uniques qui la rendent distincte :
Drotavérine : Fonction similaire, mais la cyvérine peut avoir des profils d'efficacité et d'effets secondaires différents.
Liste des composés similaires
- Papavérine
- Drotavérine
- Mébévérine
Propriétés
Numéro CAS |
4432-75-1 |
|---|---|
Formule moléculaire |
C17H33N |
Poids moléculaire |
251.5 g/mol |
Nom IUPAC |
2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine |
InChI |
InChI=1S/C17H33N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3 |
Clé InChI |
VEKYMVTZQGCUAQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1CCCCC1)CCC2CCCCC2 |
SMILES canonique |
CN(CCC1CCCCC1)CCC2CCCCC2 |
| 4432-75-1 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


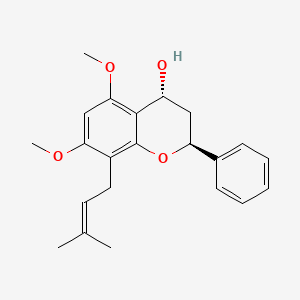
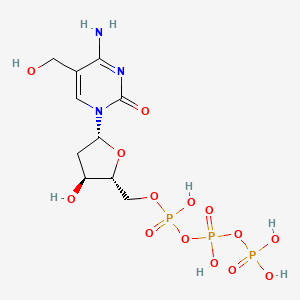



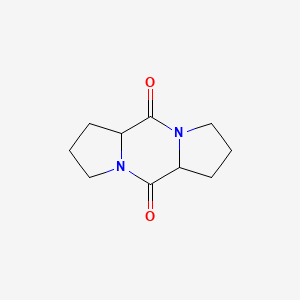
![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)



